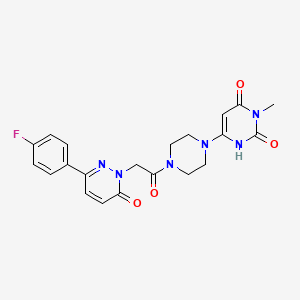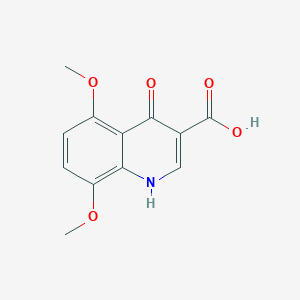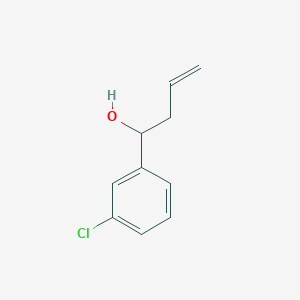![molecular formula C22H23N5O2 B2803703 2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1421460-21-0](/img/structure/B2803703.png)
2-Phenoxy-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a phenoxy group, a phenylpiperazine moiety, and a pyrimidine ring, making it a versatile molecule for various biochemical interactions.
Wirkmechanismus
Target of Action
The primary target of 2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, BuChE . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
By inhibiting AChE, this compound increases the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The inhibition of AChE prevents the breakdown of acetylcholine, thereby enhancing cognitive functions .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE. This leads to enhanced cognitive functions, making this compound a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide has been identified as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are often used in the treatment of conditions like Alzheimer’s disease . The compound interacts with acetylcholinesterase, potentially inhibiting its activity .
Cellular Effects
In terms of cellular effects, 2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide’s role as an acetylcholinesterase inhibitor suggests it could influence cell function by modulating acetylcholine levels . Acetylcholine is a neurotransmitter that plays a key role in many cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-phenoxy-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide involves its interaction with acetylcholinesterase . It has been suggested that the compound acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This means it can bind to both the active site of the enzyme and other sites, reducing the enzyme’s activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using 1-phenylpiperazine and a halogenated pyrimidine derivative.
Attachment of the Phenoxy Group: The phenoxy group is incorporated through etherification reactions, typically involving phenol and a suitable leaving group on the pyrimidine ring.
Acetamide Formation: The final step involves the formation of the acetamide linkage, usually through an amidation reaction between an acyl chloride and the amine group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylpiperazine group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group or the pyrimidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the field of central nervous system disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a precursor for other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a carboxamide group instead of an acetamide group.
N-Phenyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-ylacetamide: Differing by the presence of an additional phenyl group on the acetamide moiety.
2-(3-Phenylpiperazin-1-yl)pyrimidin-4-one: A pyrimidinone derivative with a different substitution pattern.
Uniqueness
2-Phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide stands out due to its unique combination of a phenoxy group, phenylpiperazine moiety, and pyrimidine ring. This combination imparts distinct biochemical properties, making it a versatile compound for various applications in medicinal chemistry and beyond.
Eigenschaften
IUPAC Name |
2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(17-29-20-9-5-2-6-10-20)25-18-15-23-22(24-16-18)27-13-11-26(12-14-27)19-7-3-1-4-8-19/h1-10,15-16H,11-14,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFSJUJKROVXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2803620.png)
![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)

![2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2803624.png)



![ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate](/img/structure/B2803631.png)
![2,5-dichloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2803634.png)

![5-amino-1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2803638.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2803639.png)
![(1,1-Dioxidobenzo[d]isothiazol-3-yl)methionine](/img/structure/B2803642.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2803643.png)
